![molecular formula C19H16ClN5O2S B2862406 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1226447-50-2](/img/structure/B2862406.png)
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine provide a foundation for exploring their potential applications in scientific research. For instance, related compounds have been synthesized with high yields and their structures determined by single crystal diffraction, highlighting their planar nature apart from certain groups which are oriented roughly perpendicular to the rest of the molecule (Kariuki et al., 2021).
Antimicrobial Activities
Research has also been focused on the synthesis of derivatives and their antimicrobial activities. Novel derivatives have been synthesized and screened for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This underscores the potential utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
The corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds structurally similar to 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, have been predicted through quantum chemical parameters and molecular dynamics simulations. These studies suggest that such compounds can effectively inhibit corrosion of metals like iron, indicating their potential application in corrosion prevention technologies (Kaya et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
Further, molecular dynamics and quantum chemical studies on related compounds have offered insights into their inhibition performances against corrosion, emphasizing the role of theoretical approaches in predicting the efficiency of such inhibitors. The alignment of experimental and theoretical data in these studies provides a robust framework for the development of new corrosion inhibitors based on thiazole and thiadiazole derivatives (Farahati et al., 2019).
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-15-7-6-11(8-16(15)27-2)14-10-28-19(22-14)17-18(21)25(24-23-17)13-5-3-4-12(20)9-13/h3-10H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROFQWIPNACHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine |
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